2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several publications, utilizing different methods like nitration of 2-chloro-4-methylaniline followed by subsequent ring closure []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While there is limited information readily available on specific research applications of 2-Chloro-4-methyl-5-nitropyridine, its chemical structure suggests potential exploration in various areas:
2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring that contains one nitrogen atom. The chlorine atom is located at the second position, the methyl group at the fourth position, and the nitro group at the fifth position of the ring. This specific arrangement of functional groups influences its reactivity and potential interactions with other molecules. The molecular formula of 2-chloro-4-methyl-5-nitropyridine is C₆H₅ClN₂O₂, with a molecular weight of approximately 172.57 g/mol .
Currently, there is no scientific literature available on the mechanism of action of 2-chloro-4-methyl-5-nitropyridine in any biological system.
Several methods have been reported for synthesizing 2-chloro-4-methyl-5-nitropyridine:
While specific applications are not extensively documented, 2-chloro-4-methyl-5-nitropyridine's structure suggests potential uses in:
Several compounds share structural similarities with 2-chloro-4-methyl-5-nitropyridine:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine | 0.87 | Contains trifluoromethyl group instead of methyl |
6-Chloro-2-methyl-3-nitropyridine | 0.81 | Different positioning of chlorine and nitro groups |
2-Chloro-5-nitropyridin-4-amine | 0.77 | Amine functional group at the fourth position |
4-Methyl-5-nitropyridin-2-amine | 0.81 | Amino group at the second position |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents and positions on the pyridine ring, highlighting the uniqueness of 2-chloro-4-methyl-5-nitropyridine within this class .
Irritant